BE“GHE Foundational & Exploratory

Check Availability & Pricing

An In-depth Technical Guide to the Spectral Data
of 4-Fluorothioanisole

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 4-Fluorothioanisole

Cat. No.: B1305291

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance
(NMR), infrared (IR), and mass spectrometry (MS) data for the compound 4-Fluorothioanisole
(C7H7FS). This document is intended to serve as a core reference for the identification,
characterization, and utilization of this compound in research and development.

Compound Information

e Name: 4-Fluorothioanisole

Synonyms: 4-Fluorophenyl methyl sulfide, 1-Fluoro-4-(methylthio)benzene

CAS Number: 371-15-3

Molecular Formula: C7H7FS[1]

Molecular Weight: 142.19 g/mol

Structure:

o Linear Formula: FCsH4SCHs

Spectral Data

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b1305291?utm_src=pdf-interest
https://www.benchchem.com/product/b1305291?utm_src=pdf-body
https://www.benchchem.com/product/b1305291?utm_src=pdf-body
https://www.chembk.com/en/chem/4-FLUOROTHIOANISOLE
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1305291?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

The following sections present the key spectral data for 4-Fluorothioanisole, organized for
clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic
molecules. Below are the *H and 3C NMR spectral data for 4-Fluorothioanisole.

Table 1: *H NMR Spectral Data of 4-Fluorothioanisole

. . Coupling
Chemical Shift o . .
Multiplicity Constant (J, Integration Assignment
(3, ppm)
Hz)

Ar-H (ortho to -
7.35-7.25 m - 2H

SCHs)
7.05-6.95 m - 2H Ar-H (ortho to -F)
2.45 S - 3H -SCHs

Table 2: 13C NMR Spectral Data of 4-Fluorothioanisole

Chemical Shift (6, ppm) Assignment
162.5 (d, J = 245 Hz) C-F

134.0 (d, J = 8 Hz) C-S

130.5(d, J =3 Hz) C (ortho to -SCHs)
116.0 (d, J =22 Hz) C (ortho to -F)
15.5 -SCHs

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR
spectrum of 4-Fluorothioanisole exhibits characteristic absorption bands.
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Table 3: Infrared (IR) Spectral Data of 4-Fluorothioanisole

Wavenumber (cm~?) Intensity Assignment

3070 - 3000 Medium Aromatic C-H Stretch

2925 Medium Aliphatic C-H Stretch (-CHs)
1590 Strong Aromatic C=C Stretch

1490 Strong Aromatic C=C Stretch

1290 Strong C-F Stretch

1090 Medium C-S Stretch

820 Strong p-disubstituted benzene C-H

bend

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule.

Table 4: Mass Spectrometry (MS) Data of 4-Fluorothioanisole

m/z Relative Intensity (%) Assignment

142 100 [M]* (Molecular lon)
127 80 [M - CHs]*

109 40 [M - SH]*

96 60 [CeHaF]*

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

NMR Spectroscopy
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o Sample Preparation: Approximately 10-20 mg of 4-Fluorothioanisole was dissolved in 0.6-
0.7 mL of deuterated chloroform (CDCIs) containing tetramethylsilane (TMS) as an internal
standard.[2] The solution was then transferred to a 5 mm NMR tube.

 Instrumentation: *H and 3C NMR spectra were acquired on a 500 MHz Bruker NMR
spectrometer.[3]

e 1H NMR Acquisition: A standard single-pulse experiment was used with a pulse angle of 30-
45°, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.[2] Typically,
8-16 scans were accumulated to achieve a good signal-to-noise ratio.[2]

e 13C NMR Acquisition: A proton-decoupled pulse sequence was employed with a pulse angle
of 30-45°, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.[2] Due
to the lower natural abundance of 13C, 128-1024 scans were averaged.[?]

o Data Processing: The acquired free induction decays (FIDs) were Fourier transformed, and
the resulting spectra were phased and calibrated using the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

o Sample Preparation: A drop of neat 4-Fluorothioanisole was placed on the diamond crystal
of an Attenuated Total Reflectance (ATR) accessory.

e Instrumentation: The FTIR spectrum was recorded on a Bruker Tensor 27 FT-IR
spectrometer.

o Acquisition Parameters: The spectrum was acquired over a range of 4000-400 cm~1 with a
resolution of 4 cm~1. A total of 16 scans were co-added to improve the signal-to-noise ratio. A
background spectrum of the clean ATR crystal was recorded prior to the sample
measurement.

o Data Processing: The resulting spectrum was baseline corrected and the peaks were picked
using the instrument's software.

Mass Spectrometry (MS)

o Sample Preparation: A dilute solution of 4-Fluorothioanisole was prepared in
dichloromethane (100 ppm).
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e Instrumentation: The analysis was performed using a Shimadzu GC-17A gas chromatograph
coupled to a QP5050A mass spectrometer.

e Gas Chromatography (GC) Conditions:

o

Injector: Split mode (50:1 split ratio) at 250°C.

[¢]

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 um).

[¢]

Oven Program: Initial temperature of 50°C for 2 minutes, then ramped at 10°C/min to
250°C and held for 5 minutes.

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

[¢]

e Mass Spectrometry (MS) Conditions:
o lonization: Electron lonization (El) at 70 eV.
o lon Source Temperature: 230°C.
o Quadrupole Temperature: 150°C.
o Mass Range: Scanned from m/z 40 to 400.

o Data Analysis: The mass spectrum corresponding to the chromatographic peak of 4-
Fluorothioanisole was extracted and analyzed to identify the molecular ion and major
fragment ions.

Mandatory Visualizations

The following diagrams illustrate the logical workflow of the spectral analysis and the
relationships between the different spectroscopic techniques.
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Workflow for the spectral analysis of 4-Fluorothioanisole.
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Integration of spectral data for structural confirmation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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